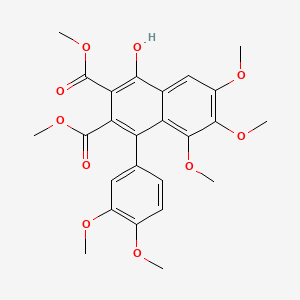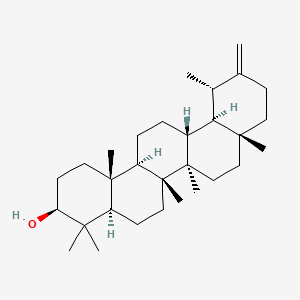
タラキサステロール
概要
説明
科学的研究の応用
Taraxasterol has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating immune responses and reducing oxidative stress.
Medicine: Investigated for its anti-inflammatory, anti-carcinogenic, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
Target of Action
Taraxasterol, a bioactive triterpenoid found in dandelion , primarily targets the EPH receptor A2 (EphA2) and Peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in various diseases, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases .
Mode of Action
Taraxasterol interacts with its targets to exert significant preventive and therapeutic effects. It inhibits the proliferation of cells, promotes apoptosis, and reduces cell migration and angiogenesis . It also modulates the TLR/NF-κB and Bax/Bc1-2 signaling pathways .
Biochemical Pathways
Taraxasterol affects several biochemical pathways. It has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury . It also impacts inflammatory action by reducing the levels of inflammatory cytokines, including TNF-α and IL-6, and reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .
Result of Action
The molecular and cellular effects of Taraxasterol’s action include significant inhibition of cell proliferation, promotion of apoptosis, and reduction of cell migration and angiogenesis . It also has anti-inflammatory, anti-oxidative, and anti-carcinogenic properties .
Safety and Hazards
将来の方向性
Taraxasterol has become a focus of pharmacological studies. It was found that taraxasterol promoted the degradation of RNF31 protein by enhancing autophagy and further alleviating the degradation of p53 through proteasome, indicating that taraxasterol may regulate the protein degradation pathways in cells . More animal and clinical studies are also required on the metabolism, bioavailability, and safety of taraxasterol to support its applications in pharmaceuticals and medicine .
生化学分析
Biochemical Properties
Taraxasterol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme squalene epoxidase, which catalyzes the cyclization of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of taraxasterol . Additionally, taraxasterol has been shown to modulate the activity of the CYP2E1/Nrf2/HO-1 pathway, which is involved in oxidative stress responses .
Cellular Effects
Taraxasterol exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the inflammatory response in glial cells, potentially protecting against neuronal death in neurodegenerative diseases . In human umbilical vein endothelial cells, taraxasterol reduces the production of inflammatory mediators such as TNF-α, IL-8, PGE2, and NO, and suppresses the expression of iNOS and COX-2 . These actions influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, taraxasterol exerts its effects through several mechanisms. It activates the peroxisome proliferator-activated receptor γ (PPARγ), which regulates inflammatory signaling pathways by acting on kinases and transcription factors such as NF-κB, c-Jun, and c-Fos . Taraxasterol also upregulates the expression of Hint1, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in liver cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taraxasterol have been observed to change over time. Studies have shown that taraxasterol can inhibit the inflammatory response induced by lipopolysaccharides (LPS) in microglia cells over a 12-hour period The stability and degradation of taraxasterol in vitro and in vivo are crucial for understanding its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of taraxasterol vary with different dosages in animal models. For instance, taraxasterol at doses of 2.5–10 mg/kg has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of liver injury . Additionally, taraxasterol dose-dependently attenuated dimethylbenzene-induced mouse ear edema and carrageenan-induced rat paw edema . High doses may lead to toxic or adverse effects, which require careful evaluation.
Metabolic Pathways
Taraxasterol is involved in several metabolic pathways. It is derived from the mevalonate pathway, with squalene as a precursor . The biosynthesis involves the cyclization of squalene to 2,3-oxidosqualene, followed by a series of cyclizations and shifts to form the pentacyclic structure of taraxasterol . Taraxasterol also influences metabolic flux by inhibiting glycolysis in gastric cancer cells through the downregulation of GPD2 .
Transport and Distribution
Within cells and tissues, taraxasterol is transported and distributed through various mechanisms. It can cross the blood-brain barrier and act directly on glial cells . The compound’s distribution and localization within the cerebrospinal fluid and other tissues are areas of ongoing research. Transporters and binding proteins involved in its distribution are yet to be fully identified.
Subcellular Localization
Taraxasterol’s subcellular localization affects its activity and function. It has been found to localize in lipid rafts, disrupting the recruitment of TLR4 into these rafts and inhibiting inflammatory signaling pathways . The acetylation of taraxasterol by triterpene acetyltransferase in lettuce suggests that post-translational modifications may direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of taraxasterol begins with squalene, which undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene . This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and ring formations result in the tertiary taraxasteryl cation, which is deprotonated to yield taraxasterol .
Industrial Production Methods
Industrial production of taraxasterol typically involves the extraction from dandelion roots, where it is present in significant quantities. The extraction process often includes solvent extraction followed by chromatographic purification to isolate taraxasterol from other triterpenoids and impurities .
化学反応の分析
Types of Reactions
Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Taraxasterol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.
Reduction: Reduction of taraxasterol can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the taraxasterol molecule.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:
Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.
β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from taraxasterol.
Taraxasterol stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Taraxasterol involves a series of chemical reactions starting from a specific starting material and ending with the desired product. The pathway is designed based on the known chemical properties of the starting material and the desired product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "pyridine", "magnesium", "dihydroartemisinic acid", "triethylamine", "methyl iodide", "tetrabutylammonium fluoride", "p-toluenesulfonic acid", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 3,4-dihydroxybenzaldehyde and methyl vinyl ketone in the presence of sodium borohydride to form 3,4-dihydroxychalcone.", "Step 2: Acetylation of 3,4-dihydroxychalcone with acetic anhydride and pyridine to form 3,4-diacetoxychalcone.", "Step 3: Reduction of 3,4-diacetoxychalcone with magnesium in dry ether to form dihydrochalcone.", "Step 4: Epoxidation of dihydrochalcone with m-chloroperbenzoic acid to form epoxydihydrochalcone.", "Step 5: Ring-opening of epoxydihydrochalcone with dihydroartemisinic acid in the presence of triethylamine to form a dihydrofuran intermediate.", "Step 6: Methylation of the dihydrofuran intermediate with methyl iodide in the presence of tetrabutylammonium fluoride to form a methyl ether intermediate.", "Step 7: Acid-catalyzed dehydration of the methyl ether intermediate with p-toluenesulfonic acid to form taraxasterol.", "Step 8: Purification of taraxasterol by hydrogenation with hydrogen gas and palladium on carbon catalyst." ] } | |
CAS番号 |
1059-14-9 |
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC名 |
(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChIキー |
XWMMEBCFHUKHEX-SITXLVLJSA-N |
異性体SMILES |
CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C |
SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |
正規SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C |
外観 |
Solid powder |
melting_point |
225.5 - 226 °C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Taraxasterol; Isolactucerol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






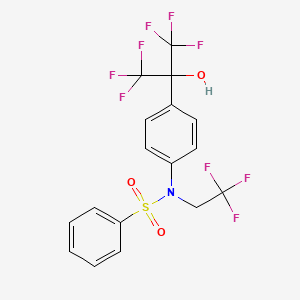

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)
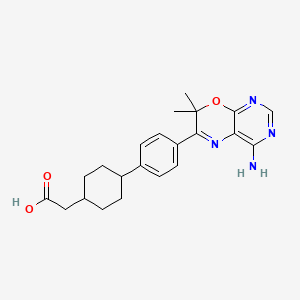
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)
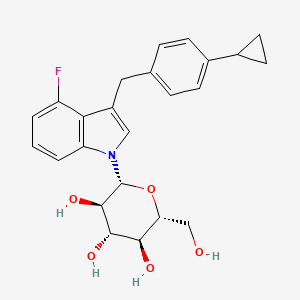
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
